5-Chloro-3-cyanopyridine-2-carboxylic acid
Overview
Description
5-Chloro-3-cyanopyridine-2-carboxylic acid: is a chemical compound with the molecular formula C7H3ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, a cyano group at the 3rd position, and a carboxylic acid group at the 2nd position.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the function of the target .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-3-cyanopyridine-2-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-cyanopyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of 3-cyanopyridine followed by carboxylation. The process typically involves the following steps:
Chlorination: 3-Cyanopyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) at elevated temperatures to introduce the chlorine atom at the 5th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-cyanopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 5-chloro-3-aminopyridine-2-carboxylic acid.
Oxidation: Formation of pyridine-2,3-dicarboxylic acid derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-3-cyanopyridine-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its derivatives are used as active ingredients in pesticides and herbicides .
Comparison with Similar Compounds
5-Cyanopyridine-2-carboxylic acid: Lacks the chlorine atom at the 5th position.
6-Chloro-3-pyridinecarbonitrile: Similar structure but with the chlorine atom at the 6th position and no carboxylic acid group.
Uniqueness: The presence of both a cyano group and a carboxylic acid group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Biological Activity
5-Chloro-3-cyanopyridine-2-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound based on recent research findings, including data tables and case studies.
This compound features a pyridine ring substituted with a chloro group, a cyano group, and a carboxylic acid. This unique substitution pattern contributes to its biological properties, making it a versatile compound for various applications.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. For instance, in vitro assays have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.
Anticancer Properties
The anticancer potential of this compound has been explored through various assays targeting different cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in several types of cancer.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 33 | EGFR/BRAF pathway inhibition |
A-549 (Lung Cancer) | 42 | Induction of apoptosis |
HT-29 (Colon Cancer) | 48 | Cell cycle arrest |
The GI50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency. The mechanism of action primarily involves inhibition of key signaling pathways associated with cancer cell growth and survival.
Case Studies
- Study on MCF-7 Cell Line : A study assessed the effect of this compound on MCF-7 cells, revealing that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation. These findings underscore the compound's potential as an anticancer agent targeting breast cancer cells.
- Synergistic Effects with Other Compounds : Another investigation explored the synergistic effects of combining this compound with established chemotherapeutic agents. Results indicated enhanced antiproliferative effects, suggesting that this compound could be used to improve the efficacy of existing cancer therapies.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It acts as an inhibitor or modulator of enzymes involved in critical biochemical pathways:
- Inhibition of Kinases : The compound has been shown to inhibit kinases such as EGFR and BRAF, which are often mutated in various cancers.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, contributing to its effectiveness as an anticancer agent.
Properties
IUPAC Name |
5-chloro-3-cyanopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-5-1-4(2-9)6(7(11)12)10-3-5/h1,3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQQYYHLOMZXKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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